6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate.
Another route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate. This process results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced cell proliferation, decreased inflammation, and altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and share some biological activities with 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione.
Purines and Pteridines: These compounds are isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-11-12(2)18-10-23(16(11)26)9-15(25)22-6-4-21(5-7-22)13-8-14(24)20(3)17(27)19-13/h8,10H,4-7,9H2,1-3H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTYIJUYQPFENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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